2,3-Dichloro-2-methyloxolane
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Overview
Description
2,3-Dichloro-2-methyloxolane is a chemical compound that belongs to the class of oxolanes, which are cyclic ethers. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-2-methyloxolane typically involves the chlorination of 2-methyloxolane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is carefully controlled to avoid over-chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-2-methyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxolane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated oxolanes.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms, forming new functionalized oxolanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in water, amines in organic solvents.
Major Products: The major products formed from these reactions include various substituted oxolanes, depending on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dichloro-2-methyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2,3-Dichloro-2-methyloxolane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the oxolane ring structure allows it to form specific interactions with these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Methyloxolane: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
2,3-Dichlorotoluene: Similar in having two chlorine atoms but differs in the aromatic ring structure.
2-Methyl-2,3-dichlorobutane: Similar in having two chlorine atoms and a methyl group but differs in the aliphatic chain structure.
Uniqueness: 2,3-Dichloro-2-methyloxolane is unique due to its combination of the oxolane ring and the specific positioning of chlorine atoms and a methyl group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C5H8Cl2O |
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Molecular Weight |
155.02 g/mol |
IUPAC Name |
2,3-dichloro-2-methyloxolane |
InChI |
InChI=1S/C5H8Cl2O/c1-5(7)4(6)2-3-8-5/h4H,2-3H2,1H3 |
InChI Key |
PUBJPJACIBRCNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)Cl)Cl |
Origin of Product |
United States |
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